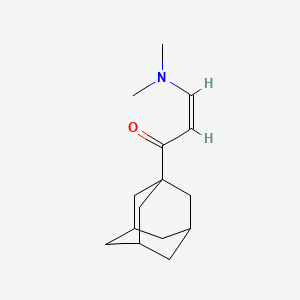

![molecular formula C18H14N2O8S B4615679 methyl (5-{[5-(2-methoxy-5-nitrophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4615679.png)

methyl (5-{[5-(2-methoxy-5-nitrophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds involves multi-step chemical reactions that typically start with the cyclocondensation of specific thioureas with dimethylacetylene dicarboxylate (DMAD) in methanol at room temperature, yielding excellent yields. For instance, compounds similar to the one have been synthesized and evaluated for their inhibitory activity, providing insights into their synthesis pathways and the efficiency of various substituents in affecting the yield and specificity of the reactions (Ali et al., 2012).

Molecular Structure Analysis

The molecular and solid-state structure of similar compounds has been thoroughly investigated using techniques like X-ray powder diffraction (XRPD) and density functional theory (DFT). These studies reveal that the compound crystallizes in specific space groups and exhibits triclinic systems, providing detailed insights into the intermolecular interactions and the solid-state molecular structure and packing (Rahmani et al., 2017).

Chemical Reactions and Properties

The compound's chemical reactivity has been explored through various reactions, including substitution reactions with nucleophiles and reactions with active methylene compounds. These studies shed light on the compound's reactivity and the formation of different derivatives, offering insights into its versatile chemical properties (Hassaneen et al., 1991).

Physical Properties Analysis

The physical properties of similar compounds, such as their crystal structure, hydrogen-bonding properties, and molecular geometry, have been characterized using various analytical techniques. These analyses provide valuable information on the compound's stability, solubility, and other physical properties that are crucial for its handling and application in different fields (Chen, 2015).

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

One study focused on the synthesis and reactions of α-acetylenic ketones containing the nitrofuran ring, highlighting methodologies for creating complex heterocyclic structures that could be related to the target compound's synthesis or functionalization (Sasaki & Yoshioka, 1971). These methods offer insights into constructing molecules with similar furan and nitrophenyl components, which are crucial for developing new materials or pharmaceuticals.

Complexation with Transition Metals

Research on the rearrangement and complexation of thiadiazolidine derivatives with divalent transition metals provides a foundation for understanding how similar compounds might interact with metals (Nazimuddin et al., 1992). Such studies are relevant for applications in catalysis and the development of coordination compounds for various industrial and research purposes.

Antimicrobial and Antituberculosis Activity

Compounds incorporating the furyl and nitrophenyl groups have been explored for their antimicrobial properties, as seen in a study on the synthesis and antimycobacterial activity of coupling products from 4-aminobenzoic acid hydrazones (Küçükgüzel et al., 1999). This indicates potential for the investigated compound in antimicrobial research, particularly against tuberculosis.

Antioxidant Activity

The antioxidant properties of pyrazoline derivatives carrying an arylfuran/arylthiophene moiety were examined, demonstrating the capacity of furan-containing compounds to act as antioxidants (Jois, Kalluraya, & Girisha, 2014). This suggests a potential application in designing antioxidant agents or studying oxidative stress-related processes.

Anti-Inflammatory and Anticancer Properties

The anti-inflammatory evaluation of thiazolidinone derivatives highlights the therapeutic potential of compounds with similar structural features (Nikalje, 2014). Additionally, certain azomethines and thiazolidinones have been studied for multiple biological activities, including anticancer properties, indicating the broad spectrum of biological applications for such molecules (Hirpara, Parekh, & Parekh, 2003).

Propriétés

IUPAC Name |

methyl 2-[(5E)-5-[[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O8S/c1-26-13-5-3-10(20(24)25)7-12(13)14-6-4-11(28-14)8-15-17(22)19(18(23)29-15)9-16(21)27-2/h3-8H,9H2,1-2H3/b15-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTAGTWKZPOPWKC-OVCLIPMQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=C(O2)C=C3C(=O)N(C(=O)S3)CC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C/3\C(=O)N(C(=O)S3)CC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 3-[(2-fluorobenzoyl)amino]-4-methylbenzoate](/img/structure/B4615596.png)

![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-[(4-chlorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B4615606.png)

![N-[2-(1H-indol-3-yl)ethyl]-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B4615616.png)

![N-(2-chlorophenyl)-N'-[1-(4-chlorophenyl)propyl]urea](/img/structure/B4615622.png)

![N-(3-acetylphenyl)-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4615628.png)

![1-[2-(4-morpholinyl)ethyl]-3-(3-pyridinylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B4615631.png)

![methyl 4-(4-methylphenyl)-2-[({[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B4615639.png)

![N-(4-anilinophenyl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]thiourea](/img/structure/B4615645.png)

![7-(4-methoxybenzyl)-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4615662.png)

![{2,6-dichloro-4-[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetic acid](/img/structure/B4615667.png)

![4-isobutyl-5-{5-[(2-isopropyl-5-methylphenoxy)methyl]-2-furyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4615698.png)

![2-({4-ethyl-5-[3-(4-methoxy-3-methylphenyl)propyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4615702.png)